[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874500
InChI: InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2
SMILES:
Molecular Formula: C4H3Cl2F3OS
Molecular Weight: 227.03 g/mol

[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride

CAS No.:

Cat. No.: VC15874500

Molecular Formula: C4H3Cl2F3OS

Molecular Weight: 227.03 g/mol

* For research use only. Not for human or veterinary use.

[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride -

Specification

Molecular Formula C4H3Cl2F3OS
Molecular Weight 227.03 g/mol
IUPAC Name 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride
Standard InChI InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2
Standard InChI Key GZUKOCXFGXRNJZ-UHFFFAOYSA-N
Canonical SMILES C(C(=O)Cl)SC(C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride (CAS No. 885461-00-7) is an organosulfur compound belonging to the class of acid halides. Its molecular formula, C<sub>4</sub>H<sub>3</sub>Cl<sub>2</sub>F<sub>3</sub>OS, corresponds to a molecular weight of 227.03 g/mol . The IUPAC name, 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride, reflects its functional groups: an acetyl chloride core modified by a thioether-linked 1-chloro-2,2,2-trifluoroethyl moiety .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS No.885461-00-7
Molecular FormulaC<sub>4</sub>H<sub>3</sub>Cl<sub>2</sub>F<sub>3</sub>OS
Molecular Weight227.03 g/mol
Synonyms2-[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride; AKOS000123027; EN300-11965

The compound’s structure, represented by the SMILES notation C(C(=O)Cl)SC(C(F)(F)F)Cl, highlights the acetyl chloride group (-COCl) and the sulfur atom bonded to the trifluoroethyl-chloro substituent . The trifluoromethyl group introduces strong electronegativity, while the thioether linkage modulates steric accessibility .

Synthesis and Preparation

The synthesis of [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with acetyl chloride under controlled conditions. This method leverages the nucleophilic properties of the thiol group, which attacks the electrophilic carbonyl carbon of acetyl chloride, displacing a chloride ion and forming the thioether bond.

Reaction Scheme:

1-Chloro-2,2,2-trifluoroethanethiol+Acetyl Chloride[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl Chloride+HCl\text{1-Chloro-2,2,2-trifluoroethanethiol} + \text{Acetyl Chloride} \rightarrow \text{[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl Chloride} + \text{HCl}

The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the acyl chloride product. Purification via fractional distillation or chromatography ensures high purity (>95%), which is critical for its applications in sensitive biochemical reactions.

Physicochemical Properties

The compound’s reactivity and stability are governed by its physicochemical profile. Key computed properties include:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA3.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area29.1 Ų
Exact Mass225.9233758 Da

The low hydrogen bond donor count and moderate lipophilicity (XLogP3-AA = 3.3) suggest favorable membrane permeability, making it suitable for modifying hydrophobic biomolecules . The compound is typically a liquid at room temperature, with solubility in polar aprotic solvents like dimethylformamide and acetonitrile .

Reactivity and Mechanistic Insights

[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride participates predominantly in nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon undergoes attack by nucleophiles such as amines, alcohols, or thiols, yielding amides, esters, or thioesters, respectively .

Mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., -NH<sub>2</sub>) targets the carbonyl carbon.

  • Tetrahedral Intermediate Formation: The carbonyl oxygen becomes a leaving group.

  • Departure of Chloride: The chloride ion is expelled, regenerating the carbonyl group.

The trifluoromethyl group enhances electrophilicity through inductive effects, accelerating reaction kinetics . Concurrently, the thioether linkage introduces steric hindrance, which can influence regioselectivity in complex syntheses .

Applications in Organic Synthesis and Pharmaceuticals

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